molecular formula C8H6BrFO B1529517 2-(Bromomethyl)-3-fluorobenzaldehyde CAS No. 1379312-99-8

2-(Bromomethyl)-3-fluorobenzaldehyde

Cat. No. B1529517
M. Wt: 217.03 g/mol
InChI Key: KYJBZHKEUREGLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromomethyl compounds has been extensively studied. For instance, a synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid has been reported, which involves several steps . Another study discusses the synthesis of various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Chemical Reactions Analysis

Bromomethyl compounds are known to undergo various chemical reactions. For example, elimination reactions between a simple halogenoalkane like 2-bromopropane and hydroxide ions have been reported . Another study discusses the hydrolysis of 2-bromo-2-methylpropane .

Scientific Research Applications

1. Organic & Biomolecular Chemistry

  • Application : It’s used in the bromination of organic molecules. The bromination process has been extensively studied, and there’s a demand for safe and sustainable methodologies .
  • Method : The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. The in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
  • Results : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

2. Polymer Research

  • Application : It’s used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
  • Method : The RAFT polymerization of styrene is done using a RAFT-macro agent. This agent is obtained by reacting a terminally brominated poly (methyl methacrylate) (PMMA-Br) with potassium ethyl xanthogenate .
  • Results : The block copolymers were obtained successfully. The Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .

3. Bromomethylation of Thiols

  • Application : This compound is used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
  • Method : A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method advantageously minimizes the generation of highly toxic byproducts .
  • Results : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemo-tolerant applicability .

4. Electrochemical Bromofunctionalization of Alkenes

  • Application : It’s used in the electrochemical bromofunctionalization of alkenes in a flow reactor .
  • Method : The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
  • Results : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

5. Photochemical Benzylic Bromination

  • Application : This compound is used in the continuous photochemical benzylic bromination using in situ generated Br2 .
  • Method : The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported . Optimization of the bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .
  • Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 s . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

6. Electrochemical Bromofunctionalization of Alkenes

  • Application : It’s used in the electrochemical bromofunctionalization of alkenes in a flow reactor .
  • Method : The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
  • Results : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .

Future Directions

Bromomethyl compounds have been investigated for their potential as drug candidates for the treatment of cancer and other diseases. They have also been used as building blocks for the synthesis of various compounds, including chiral alcohols and amino acids .

properties

IUPAC Name

2-(bromomethyl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJBZHKEUREGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-3-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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